molecular formula C10H11ClN2O2 B13902062 ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate

ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate

Cat. No.: B13902062
M. Wt: 226.66 g/mol
InChI Key: GUZYLWPHTZBWNV-ONEGZZNKSA-N
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Description

Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate is a pyridine-based acrylate ester with a distinct substitution pattern: a 4-amino group and 6-chloro substituent on the pyridine ring, coupled with an ethyl ester group in the (E)-configuration (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The amino group facilitates hydrogen bonding, while the chloro substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)4-3-7-6-13-9(11)5-8(7)12/h3-6H,2H2,1H3,(H2,12,13)/b4-3+

InChI Key

GUZYLWPHTZBWNV-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C(C=C1N)Cl

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-6-chloropyridine and ethyl acrylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups in the pyridine ring may play a crucial role in binding to biological targets, leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogen type, ester groups, or additional functional moieties. These variations significantly impact physicochemical properties and biological activity.

Table 1: Structural Comparison with Similar Compounds
Compound Name Substituents (Pyridine Position) Ester Group Halogen Additional Groups Key Features Source
Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate 4-amino, 6-chloro (3-yl) Ethyl Cl None Unique chloro-amino substitution; enhanced H-bonding and electronic effects N/A
Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate 4-amino (3-yl) Methyl None None Lacks chloro group; methyl ester reduces lipophilicity
Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-yl)prop-2-enoate 4-amino, 5-bromo, 2-methoxy (3-yl) Ethyl Br Methoxy Bromine increases steric bulk; methoxy enhances lipophilicity
Ethyl 3-((6-bromopyridin-2-yl)amino)propanoate 6-bromo (2-yl) Ethyl Br Amino Bromine at position 6; amino group enables nucleophilic reactions

Physicochemical and Reactivity Differences

  • Halogen Effects : Chloro (Cl) in the target compound provides moderate electron-withdrawing effects compared to bromo (Br) in analogs, influencing reaction kinetics in substitution or coupling reactions .
  • Amino Group Positioning: The 4-amino group in the target compound facilitates hydrogen bonding with biological targets, a critical factor in enzyme inhibition or receptor binding .

Key Research Findings

Substituent Position Matters : Shifting the chloro group from position 6 (target) to 5 () alters electronic distribution, affecting binding affinity in biological assays .

Ester Group Impact : Ethyl esters prolong metabolic half-life compared to methyl esters, as seen in pharmacokinetic studies of related compounds .

Halogen Trade-offs : Bromine increases steric hindrance but may reduce solubility; chlorine offers a favorable compromise for drug design .

Biological Activity

Ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate, also known by its CAS number 893444-11-6, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H10ClN3O2C_9H_{10}ClN_3O_2, with a molecular weight of approximately 227.65 g/mol. It features a pyridine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
LogP1.218
PSA (Polar Surface Area)78.83 Ų

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those from breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound could serve as a lead for developing new antibiotics .
  • Anticancer Research : Another study focused on its effects on human breast cancer cells, where it was found to reduce cell viability significantly and induce apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (E)-3-(4-amino-6-chloropyridin-3-yl)prop-2-enoate, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of structurally analogous pyridine derivatives often involves condensation reactions (e.g., 4-chlorobenzaldehyde with aminopyridines) followed by cyclization. Catalysts such as palladium or copper (e.g., Pd/Cu in DMF or toluene) are critical for regioselective coupling. For example, ethyl nitro/chloropyridinyl propanoates are synthesized via stepwise functionalization, with yields optimized by controlling temperature (80–120°C) and solvent polarity . Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity .

Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR are used to confirm the (E)-configuration of the propenoate moiety and substitution patterns on the pyridine ring. Coupling constants (J=1216HzJ = 12–16 \, \text{Hz} for trans double bonds) are critical .
  • MS : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of ethyl groups or chlorine atoms) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, while TLC (silica, ethyl acetate) monitors reaction progress .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodology : The ester group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in airtight containers with desiccants (e.g., silica gel). Stability assays under varying pH (3–9) and temperature (4–40°C) over 72 hours can identify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism for key synthetic steps (e.g., cyclization or coupling)?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cyclization steps. Solvent effects (e.g., DMF polarity) are simulated using the Polarizable Continuum Model (PCM). Compare computed IR spectra with experimental data to validate intermediates .

Q. What strategies resolve contradictions in reported biological activities of structurally related compounds?

  • Methodology :

  • Dose-Response Studies : Test the compound across a broad concentration range (nM–mM) in cell-based assays (e.g., cytotoxicity or enzyme inhibition) to identify non-linear effects.
  • Structural Analog Comparison : Compare activity profiles of derivatives (e.g., 6-fluoropyridinyl vs. 6-chloropyridinyl variants) to isolate substituent-specific effects .
  • Meta-Analysis : Use platforms like PubChem to aggregate and statistically analyze disparate datasets, adjusting for variables like assay type (e.g., in vitro vs. in vivo) .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

  • Methodology :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to the 4- or 6-position .
  • Cross-Coupling Catalysis : Use Suzuki-Miyaura (Pd(PPh3_3)4_4) or Ullmann (CuI/1,10-phenanthroline) couplings for selective C–C bond formation. Monitor by 19^{19}F NMR if fluorinated intermediates are used .

Q. What analytical approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (konk_{on}, koffk_{off}) with immobilized protein targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. hydrogen bonding) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in catalytic efficiency between palladium and copper systems for similar reactions?

  • Methodology :

  • Kinetic Studies : Compare turnover frequencies (TOF) and activation energies (Arrhenius plots) under identical conditions.
  • Spectroscopic Monitoring : Use in situ IR or XAS to track catalyst oxidation states and ligand coordination. For example, Pd(0) vs. Pd(II) intermediates may explain yield variations .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
CatalystPd(OAc)2_2/PPh3_3 in DMF85% yield, 98% purity
Reaction Temperature110°C (reflux)Prevents byproduct formation
PurificationSilica gel (EtOAc/Hexane, 3:7)Removes unreacted starting materials

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